p-Aminophenylacetyl-Thr-Lys-Pro-Arg

Übersicht

Beschreibung

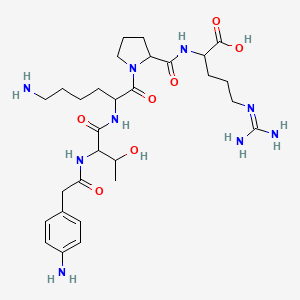

p-Aminophenylacetyl-Thr-Lys-Pro-Arg is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Aminophenylacetyl-Thr-Lys-Pro-Arg typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then sequentially reacted under controlled conditions to form the final product. Key steps include:

Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.

Acylation and amidation: These steps involve the addition of acyl and amide groups to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include maintaining optimal reaction temperatures, pressures, and pH levels to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

p-Aminophenylacetyl-Thr-Lys-Pro-Arg undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the most notable applications of p-APAP is in the development of advanced drug delivery systems. The compound's structure allows it to function effectively as a peptide linker in conjugates designed to enhance the bioavailability and targeting of therapeutic agents.

- Active Agent Delivery : p-APAP can be utilized to create conjugates with cytotoxic agents that are selectively activated by specific enzymes, such as prostate-specific antigen (PSA). This targeted approach ensures that the drug remains inactive in circulation and is only released at the desired site, thus minimizing systemic toxicity and maximizing therapeutic effects .

- Sustained Release Mechanisms : Research indicates that incorporating p-APAP into drug formulations can extend the release period of active agents. This capability is particularly beneficial for chronic conditions requiring long-term medication adherence, as it reduces dosing frequency and improves patient compliance .

Cancer Therapeutics

The potential of p-APAP in cancer treatment has been explored extensively, particularly in targeting specific cancer types such as prostate cancer.

- Inhibition of Proprotein Convertase PACE4 : Studies have shown that p-APAP can be modified into prodrugs that inhibit PACE4, a serine protease implicated in tumor growth. The resulting compounds exhibit significant anti-tumor activity in vivo, demonstrating improved stability and targeting efficiency compared to unmodified peptides .

- Matrix Metalloproteinase (MMP) Modulation : Research has also highlighted the role of p-APAP in modulating MMP activity, which is crucial for tumor invasion and metastasis. By designing inhibitors based on the p-APAP structure, researchers have developed compounds that selectively inhibit MMPs involved in cancer progression .

Case Studies

Several case studies illustrate the effectiveness of p-APAP-based compounds in clinical settings:

Wirkmechanismus

The mechanism of action of p-Aminophenylacetyl-Thr-Lys-Pro-Arg involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- p-Aminophenylacetyl-Thr-Lys-Pro-Arg

- This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications. Its multiple functional groups provide versatility in synthesis and reactivity, making it a valuable compound in various scientific fields.

Biologische Aktivität

p-Aminophenylacetyl-Thr-Lys-Pro-Arg, commonly referred to as Tuftsin, is a tetrapeptide derived from the heavy chain of immunoglobulin G (IgG). It has garnered attention for its significant role in modulating immune responses, particularly through its effects on macrophages and other phagocytic cells. This article explores the biological activity of Tuftsin, including its mechanisms of action, clinical implications, and relevant research findings.

Structure and Properties

Tuftsin's structure can be summarized as follows:

| Component | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 63147-94-4 |

| Molecular Formula | C₁₃H₁₈N₄O₄ |

| Molecular Weight | 302.31 g/mol |

This tetrapeptide is notable for its immunostimulatory properties, which are primarily attributed to its ability to activate macrophages and enhance phagocytosis.

Tuftsin exerts its biological effects through several mechanisms:

- Macrophage Activation : Tuftsin binds to specific receptors on macrophages, leading to enhanced phagocytic activity. This process involves the upregulation of various cytokines and chemokines that promote immune responses .

- Promotion of Phagocytosis : Studies have shown that Tuftsin significantly increases the phagocytic capacity of macrophages. The Km for phagocytosis is approximately 100 nM, indicating a high affinity for its receptor .

- Cytokine Modulation : Tuftsin influences the production of Th2 cytokines, particularly GATA-3, which is crucial for immune regulation .

Biological Activity and Clinical Implications

The biological activity of Tuftsin has been explored in various contexts, particularly in relation to autoimmune diseases and infections:

- Autoimmune Diseases : In experimental models of autoimmune encephalomyelitis (EAE), Tuftsin administration has shown promising results in improving clinical outcomes by modulating immune responses .

- Leprosy Studies : Research indicates that macrophages from patients with borderline lepromatous leprosy exhibit impaired tuftsin-mediated phagocytosis. This suggests a potential role for tuftsin in evaluating immune function in leprosy patients .

Case Studies and Research Findings

Several studies have highlighted the significance of Tuftsin in clinical settings:

- Immunoassay Development : A competitive enzyme immunoassay was developed to quantify serum tuftsin levels in leprosy patients. Findings revealed significantly lower levels of tuftsin in patients with borderline lepromatous leprosy compared to healthy controls, indicating a potential biomarker for immune dysfunction .

- Phagocytosis Stimulation : A study demonstrated that tuftsin enhances the phagocytic activity of macrophages derived from normal individuals. In contrast, macrophages from certain leprosy patients showed diminished responses, highlighting tuftsin's role as a therapeutic agent in restoring immune function .

- Pharmacological Applications : Research into tuftsin's pharmacological properties suggests its potential as an adjunct therapy in immunocompromised states or conditions characterized by impaired macrophage function .

Summary Table of Biological Activities

| Biological Activity | Effect |

|---|---|

| Macrophage Activation | Enhances phagocytosis and cytokine production |

| Tumoricidal Activity | Promotes anti-tumor immunity through macrophage activation |

| Bactericidal Activity | Increases bacterial clearance via enhanced phagocytosis |

| Autoimmune Response Modulation | Improves outcomes in autoimmune conditions like EAE |

Eigenschaften

IUPAC Name |

2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJHKZQCNVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399149 | |

| Record name | 4-Aminophenylacetyl-Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63147-94-4 | |

| Record name | 4-Aminophenylacetyl-Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.